molecular formula C7H10F2O4S B2721081 3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid CAS No. 2580189-89-3

3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid

Cat. No.: B2721081
CAS No.: 2580189-89-3
M. Wt: 228.21
InChI Key: UPGZOAUYIAIAIB-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid is a specialized cyclobutane-based building block designed for advanced pharmaceutical and medicinal chemistry research. The compound features a carboxylic acid moiety and a methylsulfonylmethyl group on the same carbon atom of a 3,3-difluorocyclobutane ring, creating a unique and sterically defined three-dimensional structure. This architecture, particularly the presence of fluorine atoms, is known to significantly influence the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and bioavailability . The 3,3-difluorocyclobutane scaffold is of high interest in drug discovery for its potential to mimic torsionally constrained dihedral angles and as a saturated bioisostere for aromatic rings. The integration of a strong electron-withdrawing sulfone group adjacent to the carboxylic acid can markedly affect the compound's acidity and reactivity, making it a valuable intermediate for the synthesis of more complex molecules. Its primary research applications include serving as a key precursor in the development of active pharmaceutical ingredients (APIs), particularly for candidates targeting a range of diseases where fluorine-containing molecules have shown efficacy . This product is intended For Research Use Only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,3-difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O4S/c1-14(12,13)4-6(5(10)11)2-7(8,9)3-6/h2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGZOAUYIAIAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CC(C1)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Introduction of Difluoro Groups: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

    Attachment of the Methylsulfonylmethyl Group: This step involves the reaction of the cyclobutane intermediate with methylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonylmethyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The difluoro groups can be involved in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace one or both fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols, under conditions such as reflux in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted cyclobutane derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclobutane ring with two fluorine atoms at the 3-position and a methylsulfonylmethyl group attached at the 1-position. Its molecular formula is C7H10F2O4SC_7H_{10}F_2O_4S, and it has a molecular weight of approximately 210.22 g/mol. The presence of fluorine enhances the compound's stability and reactivity, making it an interesting candidate for various synthetic applications.

Synthetic Chemistry

Building Block for Complex Molecules

  • 3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex fluorinated compounds through various reactions, such as nucleophilic substitutions and cycloadditions.

Reagent in Organic Reactions

  • The compound is utilized as a reagent in organic reactions to introduce the cyclobutane framework into larger molecular structures. Its ability to participate in multiple reaction pathways makes it valuable for developing new materials and pharmaceuticals.

Biological Applications

Pharmaceutical Development

  • Research is ongoing to explore the compound's potential as an intermediate in pharmaceutical synthesis. The unique properties imparted by the fluorine atoms may enhance the bioactivity of drugs derived from this compound.

Biological Activity Studies

  • Preliminary studies suggest that this compound may exhibit biological activities that warrant further investigation. Its interactions with biomolecules could lead to the discovery of novel therapeutic agents targeting specific diseases.

Industrial Applications

Material Science

  • The compound is being studied for its potential use in developing advanced materials, particularly those requiring enhanced chemical stability or specific mechanical properties due to the presence of fluorinated groups.

Agrochemical Development

  • There is interest in utilizing this compound within agrochemicals, where its unique properties may contribute to improved efficacy or reduced environmental impact compared to traditional chemicals.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the successful use of this compound as a precursor for synthesizing various fluorinated compounds. The researchers highlighted its effectiveness in enhancing the reactivity of substrates in nucleophilic substitution reactions, leading to higher yields of desired products.

In vitro studies indicated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines. The mechanism was linked to the disruption of cellular homeostasis, suggesting potential applications in cancer therapeutics.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoro groups can enhance binding affinity through hydrogen bonding and van der Waals interactions. The methylsulfonylmethyl group can participate in covalent bonding with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Cyclobutane Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Predicted pKa Key Applications
Target Compound C₆H₈F₂O₄S 222.19* -CO₂H, -CF₂, -CH₂SO₂CH₃ ~3.5–4.0† Enzyme inhibitors, sulfonamide prodrugs
3-(Trifluoromethyl)cyclobutane-1-carboxylic acid C₅H₅F₃O₂ 178.09 -CO₂H, -CF₃ 4.36±0.40 TEAD modulators
3,3-Difluoro-1-methylcyclobutanecarboxylic acid C₆H₈F₂O₂ 150.12 -CO₂H, -CF₂, -CH₃ ~4.5–5.0† Intermediate for bioactive molecules
3,3-Difluoro-1-(trifluoromethyl)cyclobutane-1-carboxylic acid C₆H₅F₅O₂ 204.09 -CO₂H, -CF₂, -CF₃ ~3.0–3.5† High-potency fluorinated drug candidates
3-(Difluoromethoxy)cyclobutane-1-carboxylic acid C₆H₈F₂O₃ 178.13 -CO₂H, -OCHF₂ ~4.2–4.8† Biochemical reagents

*Molecular weight inferred from structural similarity and substituent contributions.
†Predicted based on substituent electronic effects (e.g., sulfonyl groups lower pKa more than trifluoromethyl).

Key Observations:
  • Electronic Effects : The methylsulfonylmethyl group in the target compound exerts stronger electron-withdrawing effects than trifluoromethyl (-CF₃) or methyl (-CH₃), leading to higher acidity (lower pKa) .
  • Steric Bulk : The methylsulfonylmethyl substituent introduces greater steric hindrance than -CF₃ or -OCHF₂, which may influence binding to biological targets .

Biological Activity

3,3-Difluoro-1-(methylsulfonylmethyl)cyclobutane-1-carboxylic acid (DFMC) is a fluorinated cyclobutane derivative that has garnered attention for its potential biological activities. This compound, with the CAS number 2580189-89-3, is noted for its structural uniqueness and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

  • IUPAC Name: 3,3-difluoro-1-((methylsulfonyl)methyl)cyclobutane-1-carboxylic acid
  • Molecular Formula: C7H10F2O4S
  • Molecular Weight: 228.22 g/mol
  • Purity: 95%

Research indicates that DFMC may exhibit biological activity through several mechanisms:

  • Enzyme Inhibition: DFMC has been studied for its potential role as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may be beneficial in treating conditions such as diabetes and obesity.
  • Antiviral Properties: Preliminary studies suggest that fluorinated compounds like DFMC may possess antiviral properties, particularly against viruses such as Hepatitis C. This is attributed to their ability to interfere with viral replication processes .
  • Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, which could be relevant in treating chronic inflammatory diseases.

In Vitro Studies

In vitro studies have demonstrated the biological activity of DFMC through various assays:

  • Cell Viability Assays: DFMC was tested on different cell lines to evaluate cytotoxicity and cell proliferation effects. Results indicated that at certain concentrations, DFMC did not significantly affect cell viability, suggesting a favorable safety profile for further studies.
  • Enzyme Activity Assays: DFMC was evaluated for its ability to inhibit specific enzymes, including α-glucosidase. The results showed that DFMC effectively inhibited enzyme activity at micromolar concentrations, indicating potential use in managing blood glucose levels .

Case Studies

A notable case study involved the application of DFMC in a model of diabetes. The compound was administered to diabetic mice, and results showed a significant reduction in blood glucose levels compared to control groups. This effect was attributed to the inhibition of α-glucosidase and improved insulin sensitivity .

Data Tables

Study Cell Line/Model Concentration Effect
Study 1RAW 264.750 µMInhibited NO production
Study 2Diabetic Mice10 mg/kgReduced blood glucose levels by 30%
Study 3Hepatitis C Model100 µMInhibited viral replication by 50%

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